molecular formula C23H25NO6 B2689913 1'-(3,4,5-Trimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-82-7

1'-(3,4,5-Trimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2689913
CAS No.: 877810-82-7
M. Wt: 411.454
InChI Key: YSHCFEDDVAQLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a spiro[chroman-2,4’-piperidin]-4-one core structure, which is a type of spirocyclic compound . The 3,4,5-trimethoxybenzoyl group is a common pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as alkylation, cyclization, and multi-component reactions . For instance, a series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized for antihypertensive and local anesthetic activity .

Scientific Research Applications

Sigma Receptor Binding

1'-(3,4,5-Trimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one and related compounds have been studied for their binding properties to sigma receptors. Compounds with specific substituents show high affinity and selectivity for sigma receptors, which are implicated in various neurological processes (Maier & Wünsch, 2002).

Pharmacophore in Medicinal Chemistry

This compound is noted as an important pharmacophore in medicinal chemistry. It is a structural component in many drugs and biochemical reagents. Recent advances in synthesizing derivatives of this compound have been significant in developing new biologically active substances (Ghatpande et al., 2020).

Potential CNS Agents

Spiro[isobenzofuran-1(3H),4'-piperidines] and similar compounds have been synthesized with potential applications as central nervous system (CNS) agents. Their structural similarity to certain antidepressants suggests potential therapeutic roles (Bauer et al., 1976).

Histone Deacetylase Inhibition

Derivatives of spiro[chromane-2,4'-piperidine] have been developed as novel histone deacetylase (HDAC) inhibitors. These compounds exhibit significant antitumor activity and are being explored for their therapeutic potential in cancer treatment (Thaler et al., 2012).

Histamine-3 Receptor Antagonism

Novel derivatives of spiro[benzopyran-2,4'-piperidine] demonstrate high affinity and selectivity for histamine-3 receptors (H3Rs), suggesting potential roles in treating disorders related to histamine receptor activity (Dandu et al., 2012).

Future Directions

Piperidine derivatives, which may be structurally similar to the compound , are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

The primary targets of 1’-(3,4,5-Trimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one Compounds containing the trimethoxyphenyl (tmp) group, which is a part of the structure of this compound, have been known to target various proteins such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

The exact mode of action of 1’-(3,4,5-Trimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one The tmp group, a part of this compound, has been found to play a critical role in the fitting of certain analogs into the binding sites of their target proteins, leading to a decrease in the biological activity of such analogs after the alteration of the tmp moiety .

Biochemical Pathways

The specific biochemical pathways affected by 1’-(3,4,5-Trimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one Tmp-bearing compounds have been associated with a wide range of bioactivity effects, indicating their potential involvement in multiple biochemical pathways .

Result of Action

The molecular and cellular effects of the action of 1’-(3,4,5-Trimethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one Tmp-bearing compounds have displayed notable anti-cancer effects by effectively inhibiting various proteins . They have also shown promising anti-fungal, anti-bacterial, and antiviral properties .

Properties

IUPAC Name

1'-(3,4,5-trimethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-27-19-12-15(13-20(28-2)21(19)29-3)22(26)24-10-8-23(9-11-24)14-17(25)16-6-4-5-7-18(16)30-23/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHCFEDDVAQLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.